2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide
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Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry due to their pharmacological properties. This compound, in particular, has been studied for its potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide typically involves the reaction of 2-mercaptobenzimidazole with N-cyclohexylacetamide under specific conditions. One common method includes the nucleophilic substitution reaction where 2-mercaptobenzimidazole reacts with an appropriate alkylating agent in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography might be employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The benzimidazole ring can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents or alkylating agents in the presence of a base are typically used
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound has been studied for its antimicrobial and antiparasitic properties.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens, making it effective as an antimicrobial or antiparasitic agent. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzimidazole: A precursor in the synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide, known for its antimicrobial properties.
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Thiosemicarbazones: Known for their wide range of biological activities, including anticancer and antiviral properties .
Uniqueness
This compound stands out due to its specific structural features, which confer unique biological activities. The presence of the cyclohexylacetamide moiety enhances its lipophilicity, potentially improving its bioavailability and efficacy compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c19-14(16-11-6-2-1-3-7-11)10-20-15-17-12-8-4-5-9-13(12)18-15/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBBNQAYMAFPQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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